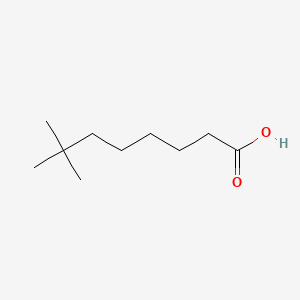
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-(6-chloro-1H-indol-3-yl)butanoic acid” is a chemical compound that is not widely documented. It is a derivative of indole, a heterocyclic compound, and butanoic acid . Indole derivatives are known to exhibit a distinct reactivity and play a significant role in cell biology .
Synthesis Analysis
The synthesis of similar indole-based compounds has been reported in the literature . For instance, “4-(1H-indol-3-yl)butanoic acid” was transformed into “ethyl 4-(1H-indol-3-yl)butanoate” through a reaction involving absolute ethanol and concentrated sulfuric acid .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-chloro-1H-indol-3-yl)butanoic acid involves the synthesis of 6-chloro-1H-indole, which is then reacted with butyric acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "aniline", "sodium hydroxide", "butyric acid", "thionyl chloride", "triethylamine", "potassium carbonate", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium iodide", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Synthesis of 6-chloro-1H-indole:", "1. Dissolve aniline in acetic acid and cool to 0°C.", "2. Add a solution of sodium nitrite in water dropwise while stirring.", "3. Add a solution of copper(I) chloride in water and stir for 10 minutes.", "4. Add a solution of sodium iodide in water and stir for 10 minutes.", "5. Add a solution of 4-chlorobenzenesulfonyl chloride in ethyl acetate and stir for 1 hour.", "6. Extract the product with ethyl acetate and wash with sodium bicarbonate and water.", "7. Dry over sodium sulfate and evaporate the solvent to obtain 6-chloro-1H-indole.", "Synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid:", "1. Dissolve 6-chloro-1H-indole and butyric acid in diethyl ether.", "2. Add thionyl chloride dropwise while stirring.", "3. Add triethylamine and stir for 1 hour.", "4. Evaporate the solvent and dissolve the residue in acetic anhydride.", "5. Add sodium acetate and stir for 1 hour.", "6. Add water and extract the product with ethyl acetate.", "7. Wash with sodium bicarbonate and water.", "8. Dry over magnesium sulfate and evaporate the solvent to obtain 4-(6-chloro-1H-indol-3-yl)butanoic acid." ] } | |
CAS-Nummer |
91395-87-8 |
Produktname |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
Molekularformel |
C12H12ClNO2 |
Molekulargewicht |
237.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



